molecular formula C5H9NO3 B14049712 (2R,4R)-4-Aminotetrahydrofuran-2-carboxylic acid

(2R,4R)-4-Aminotetrahydrofuran-2-carboxylic acid

Katalognummer: B14049712
Molekulargewicht: 131.13 g/mol
InChI-Schlüssel: WBSHKPHBCVYGRZ-QWWZWVQMSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2R,4R)-4-Aminotetrahydrofuran-2-carboxylic acid is a chiral amino acid derivative with significant potential in various scientific fields. This compound is characterized by its unique tetrahydrofuran ring structure, which imparts distinct chemical and biological properties.

Analyse Chemischer Reaktionen

Types of Reactions

(2R,4R)-4-Aminotetrahydrofuran-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxo derivatives.

    Reduction: Selective reduction reactions can be employed to modify the functional groups on the tetrahydrofuran ring.

    Substitution: Nucleophilic substitution reactions are common, particularly involving the amino group.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions and oxidizing agents such as hydrogen peroxide for oxidation reactions . Reaction conditions typically involve controlled temperatures and pH levels to ensure selectivity and yield.

Major Products Formed

Wissenschaftliche Forschungsanwendungen

(2R,4R)-4-Aminotetrahydrofuran-2-carboxylic acid has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of (2R,4R)-4-Aminotetrahydrofuran-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to changes in metabolic pathways and cellular functions. For example, it may act as an agonist for certain receptors, influencing signal transduction pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

(2R,4R)-4-Aminotetrahydrofuran-2-carboxylic acid is unique due to its tetrahydrofuran ring, which imparts specific stereochemical properties and reactivity. This uniqueness makes it valuable in the synthesis of chiral molecules and in studies of stereoselective reactions .

Eigenschaften

Molekularformel

C5H9NO3

Molekulargewicht

131.13 g/mol

IUPAC-Name

(2R,4R)-4-aminooxolane-2-carboxylic acid

InChI

InChI=1S/C5H9NO3/c6-3-1-4(5(7)8)9-2-3/h3-4H,1-2,6H2,(H,7,8)/t3-,4-/m1/s1

InChI-Schlüssel

WBSHKPHBCVYGRZ-QWWZWVQMSA-N

Isomerische SMILES

C1[C@H](CO[C@H]1C(=O)O)N

Kanonische SMILES

C1C(COC1C(=O)O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.